molecular formula C19H29N3O3 B6811356 N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide

N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide

Cat. No.: B6811356
M. Wt: 347.5 g/mol
InChI Key: VZHZDPOFCGUIEN-UHFFFAOYSA-N
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Description

N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. . This compound, with its unique structural features, holds promise for various scientific and industrial applications.

Properties

IUPAC Name

N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-3-16-15(13(2)25-21-16)11-20-18(23)22-12-19(7-4-8-19)17(22)14-5-9-24-10-6-14/h14,17H,3-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHZDPOFCGUIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1CNC(=O)N2CC3(C2C4CCOCC4)CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[33]heptane-2-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include ethyl acetoacetate, methylamine, and various catalysts to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would be a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxazole derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications.

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